molecular formula C11H14N2O2 B079553 4-(哌嗪-1-基)苯甲酸 CAS No. 85474-75-5

4-(哌嗪-1-基)苯甲酸

货号 B079553
CAS 编号: 85474-75-5
分子量: 206.24 g/mol
InChI 键: IAGYKSQGLCAAAD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Piperazin-1-yl)benzoic acid and its derivatives are significant in the realm of chemical synthesis and have been explored for various biological activities. These compounds serve as a scaffold for developing pharmaceuticals and have been studied for their structural and chemical properties.

Synthesis Analysis

The synthesis of 4-(Piperazin-1-yl)benzoic acid derivatives involves reactions between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, leading to products like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (Faizi et al., 2016). These syntheses often employ nucleophilic substitution reactions and are geared towards enhancing biological activity or modifying chemical properties.

Molecular Structure Analysis

The crystal structure of these compounds reveals that the piperazine ring adopts a chair conformation. The dihedral angles between the piperazine ring and the benzene ring suggest a semi-rigid structure that may influence the compound's reactivity and interaction with biological targets. For example, the structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid shows dihedral angles of approximately 30 degrees, indicating a specific spatial orientation that could be critical for biological activity (Faizi et al., 2016).

科学研究应用

  1. 晶体结构分析:已对4-(哌嗪-1-基)苯甲酸衍生物进行了晶体结构研究,从而提供了关于分子构象和分子间相互作用的见解 (Faizi et al., 2016)

  2. 药物研究:已对哌嗪-1-基苯甲酸化合物进行了研究,探讨其在治疗疾病方面的潜力。例如,它们参与抗抑郁药物的代谢 (Hvenegaard et al., 2012),并显示出在抑制胆固醇生物合成方面的潜力 (Aufenanger et al., 1985)。此外,它们还被探索用作神经阻滞剂 (Norman et al., 1996)、α1-AR拮抗剂 (Li et al., 2008)和抗菌剂 (Mekky & Sanad, 2020)

  3. 光学和发光性能:研究已集中在哌嗪取代化合物的发光性能上,这在光子和电子应用中可能很有用 (Gan et al., 2003)

  4. 超分子化学:研究还深入探讨了使用哌嗪和取代苯甲酸形成超分子结构,有助于理解分子自组装过程 (Chen & Peng, 2011)

  5. 抗糖尿病化合物:已确定哌嗪衍生物作为有前途的抗糖尿病化合物,研究探讨了它们的构效关系 (Le Bihan et al., 1999)

  6. 抗结核药物:已合成了含有哌嗪-1-基苯甲酸的抗结核药物的新类似物,显示出改善的生物利用度和对结核病的强效活性 (Tangallapally et al., 2006)

  7. 多形性和晶体工程:已进行了与哌嗪苯甲酸衍生物相关的药物多形性研究,有助于理解药物配方和稳定性 (Braun et al., 2014)

  8. 与蛋白质的结合相互作用:已对哌嗪衍生物与牛血清白蛋白等蛋白质的结合特性进行了调查,以了解它们的药代动力学机制 (Karthikeyan et al., 2015)

  9. 抗癌活性:已评估某些哌嗪苯甲酸衍生物的抗骨癌活性,并通过分子对接研究探讨其潜在的抗病毒活性 (Lv et al., 2019)

安全和危害

The safety information for 4-(Piperazin-1-yl)benzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name

4-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGYKSQGLCAAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360806
Record name 4-(piperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)benzoic acid

CAS RN

85474-75-5
Record name 4-(piperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Piperazin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperazin-1-yl)benzoic acid
Reactant of Route 2
4-(Piperazin-1-yl)benzoic acid
Reactant of Route 3
4-(Piperazin-1-yl)benzoic acid
Reactant of Route 4
4-(Piperazin-1-yl)benzoic acid
Reactant of Route 5
4-(Piperazin-1-yl)benzoic acid
Reactant of Route 6
4-(Piperazin-1-yl)benzoic acid

Citations

For This Compound
8
Citations
G Wang, H Zhang, J Zhou, C Ha, D Pei, K Ding - Synthesis, 2008 - thieme-connect.com
ABT-263, a newly developed Bcl-2 inhibitor, was efficiently synthesized. The key intermediates 4-(4-{[2-(4-chlorophenyl)-5, 5-dimethylcyclohex-1-enyl] methyl} piperazin-1-yl) benzoic …
Number of citations: 24 www.thieme-connect.com
KK Nanda, A Ginnetti, WP Wuelfing - Journal of Pharmaceutical Sciences, 2020 - Elsevier
One of the most common functional groups encountered in drug molecules is the amide, and the most common degradation pathway for amides is base-mediated hydrolysis to its …
Number of citations: 4 www.sciencedirect.com
M Bruncko, TK Oost, BA Belli, H Ding… - Journal of medicinal …, 2007 - ACS Publications
Overexpression of the antiapototic proteins Bcl-2 and Bcl-xL provides a common mechanism through which cancer cells gain a survival advantage and become resistant to conventional …
Number of citations: 395 pubs.acs.org
Z Li, M Zhang, KB Teuscher, H Ji - Journal of Medicinal Chemistry, 2021 - ACS Publications
Structure-based design and optimization were performed to develop small-molecule β-catenin/B-cell lymphoma 9 (BCL9) inhibitors and improve their inhibitory activities. Compound …
Number of citations: 7 pubs.acs.org
C Cheng, M Han, G Xiang, X Fu, C Lu… - Available at SSRN … - papers.ssrn.com
Iron-copper nanozyme (Fe-Cu NZs) with a good peroxidase activity was prepared by hydrothermal method using copper nitrate as copper source, iron acetate as iron source and 2, 5-…
Number of citations: 0 papers.ssrn.com
RE Palma-Goyes, J Vazquez-Arenas, C Ostos… - Electrochimica …, 2016 - Elsevier
A Sb 2 O 5 doped-Ti/RuO 2 -ZrO 2 (Ti/SbRuZr) electrode is used to perform the abatement of ciprofloxacin (CIP, C 17 H 18 FN 3 O 3 ). The catalyst was prepared using the Pechini …
Number of citations: 57 www.sciencedirect.com
Y Long, S Zhao, H Zeng, D Yang - Catalysis letters, 2010 - Springer
… Ammonium iodide (50 mg, 0.347 mmol) and 4-piperazin-1-yl-benzoic acid ethyl ester (81.2 mg, 0.347 mmol) were then added and followed by heating to 80 C for 2 h. The solvent was …
Number of citations: 24 link.springer.com
LV de Souza Santos - 2014 - repositorio.ufmg.br
Nos últimos anos a comunidade científica tem demonstrado grande interesse pelos chamados" poluentes emergentes", que compreendem substâncias de diferentes classes como …
Number of citations: 0 repositorio.ufmg.br

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。